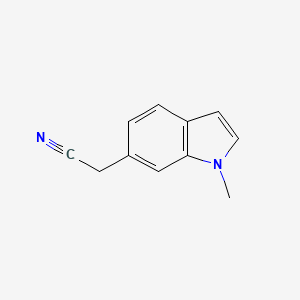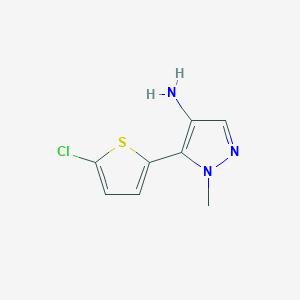
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine: is a heterocyclic compound that features a pyrazole ring substituted with a chlorothiophene moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the pyrazole and thiophene rings imparts unique chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-chlorothiophene-2-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to 5-chlorothiophene-2-carbonyl chloride using thionyl chloride.
Cyclization: The carbonyl chloride is reacted with hydrazine to form the pyrazole ring, resulting in the formation of 5-(5-chlorothiophen-2-yl)-1H-pyrazol-4-amine.
Methylation: Finally, the pyrazole amine is methylated using methyl iodide to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
科学的研究の応用
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
類似化合物との比較
Similar Compounds
5-Chloro-2-thienylboronic acid: Another compound with a chlorothiophene moiety, used in Suzuki-Miyaura cross-couplings.
5-Chlorothiophene-2-carbonyl chloride: An intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C8H8ClN3S |
|---|---|
分子量 |
213.69 g/mol |
IUPAC名 |
5-(5-chlorothiophen-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(5(10)4-11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 |
InChIキー |
IIHKHQMJBZHHHE-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)N)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[1-(Aminomethyl)cyclopropyl]bicyclo[3.1.0]hexan-2-ol](/img/structure/B13177678.png)
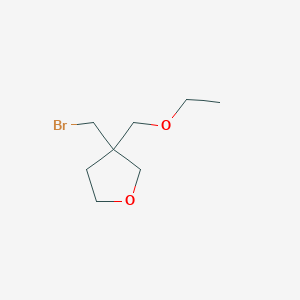
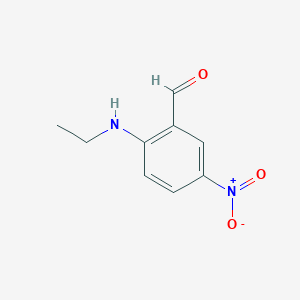

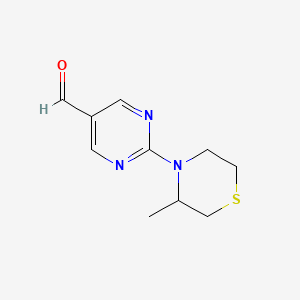
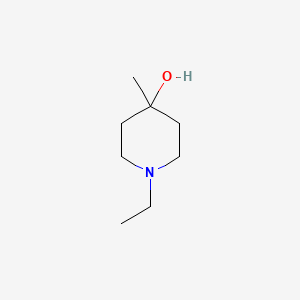

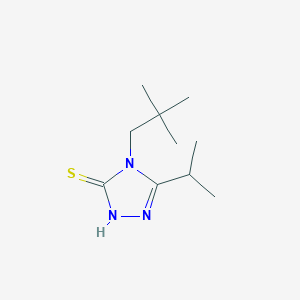
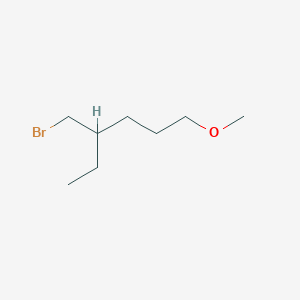
![tert-Butyl N-ethyl-N-{1-oxa-7-azaspiro[4.4]nonan-3-yl}carbamate](/img/structure/B13177755.png)

